Potassium sodium tartrate tetrahydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

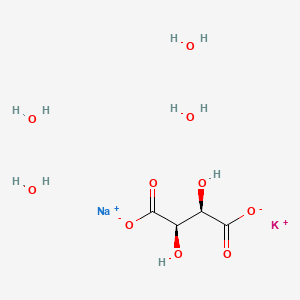

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

potassium;sodium;(2R,3R)-2,3-dihydroxybutanedioate;tetrahydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O6.K.Na.4H2O/c5-1(3(7)8)2(6)4(9)10;;;;;;/h1-2,5-6H,(H,7,8)(H,9,10);;;4*1H2/q;2*+1;;;;/p-2/t1-,2-;;;;;;/m1....../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZOPRCCTKLAGPN-ZFJVMAEJSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.O.O.O.O.[Na+].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.O.O.O.O.[Na+].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12KNaO10 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20980375 | |

| Record name | Potassium sodium 2,3-dihydroxybutanedioate--water (1/1/1/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20980375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless crystals or white crystalline powder, Translucent or white solid; Effloresces slightly in warm air; [Merck Index] White odorless crystals; [Alfa Aesar MSDS] | |

| Record name | POTASSIUM SODIUM TARTRATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Potassium sodium tartrate tetrahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21578 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

200 °C | |

| Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 73rd ed. Boca Raton, FL: CRC Press Inc., 1992-1993., p. 4-100 | |

| Record name | SODIUM POTASSIUM TARTRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/765 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

1 gram is soluble in 1 ml of water, insoluble in ethanol, VERY SOLUBLE IN HOT WATER, Insol in alcohol, SOLUBILITY IN WATER: 47.4 G/100 ML AT 6 °C | |

| Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 73rd ed. Boca Raton, FL: CRC Press Inc., 1992-1993., p. 4-100 | |

| Record name | POTASSIUM SODIUM TARTRATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 73rd ed. Boca Raton, FL: CRC Press Inc., 1992-1993., p. 4-100 | |

| Record name | SODIUM POTASSIUM TARTRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/765 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Density: 1.77 (Air=1) | |

| Details | Lewis, R.J., Sr (Ed.). Hawley's Condensed Chemical Dictionary. 12th ed. New York, NY: Van Nostrand Rheinhold Co., 1993, p. 958 | |

| Record name | SODIUM POTASSIUM TARTRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/765 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS CRYSTALS, CRYSTALS ARE OFTEN COATED WITH WHITE POWDER | |

CAS No. |

6381-59-5, 304-59-6 | |

| Record name | Potassium sodium tartrate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006381595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium sodium 2,3-dihydroxybutanedioate--water (1/1/1/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20980375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, potassium sodium salt, hydrate (1:1:1:4) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.041 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM SODIUM TARTRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QH257BPV3J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM POTASSIUM TARTRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/765 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

70-80 °C, 90-100 °C | |

| Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 73rd ed. Boca Raton, FL: CRC Press Inc., 1992-1993., p. 4-100 | |

| Record name | POTASSIUM SODIUM TARTRATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 73rd ed. Boca Raton, FL: CRC Press Inc., 1992-1993., p. 4-100 | |

| Record name | SODIUM POTASSIUM TARTRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/765 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Technical Guide to the Piezoelectric Properties of Potassium Sodium Tartrate Tetrahydrate (Rochelle Salt)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium sodium tartrate tetrahydrate (KNaC₄H₄O₆·4H₂O), commonly known as Rochelle salt, holds a significant place in the history of materials science as one of the first materials in which piezoelectricity was discovered by the Curie brothers in 1880.[1] Its strong piezoelectric effect and unique ferroelectric properties have made it a subject of extensive research and a material of choice for various applications, including transducers, sensors, and actuators.[2][3][4] This technical guide provides an in-depth overview of the piezoelectric properties of Rochelle salt, compiling quantitative data, detailing experimental protocols for its characterization, and visualizing key concepts and workflows.

Rochelle salt exhibits a complex crystalline structure that is temperature-dependent. Above 24°C (297 K) and below -18°C (255 K), it exists in a paraelectric phase with an orthorhombic crystal structure (space group P2₁2₁2).[5][6] Between these two Curie temperatures, it transitions into a ferroelectric phase with a monoclinic crystal structure (space group P2₁), where it exhibits spontaneous polarization along the crystallographic a-axis.[6][7] This temperature sensitivity significantly influences its piezoelectric and dielectric properties.

Piezoelectric, Dielectric, and Elastic Properties

The piezoelectric effect in Rochelle salt, as in other piezoelectric materials, is described by the coupling between its mechanical and electrical properties. This relationship is defined by the piezoelectric constitutive equations, which can be expressed in tensor form. The following tables summarize the available quantitative data for the piezoelectric, dielectric, and elastic coefficients of Rochelle salt. It is important to note that the values can vary depending on the crystal quality, measurement conditions, and temperature.

Table 1: Piezoelectric Coefficients of Rochelle Salt

| Coefficient | Value (pm/V or pC/N) | Crystal Axis/Direction | Reference |

| d₁₄ | > 100 | Shear stress in the YZ plane, electric field along X | [8] |

| d₂₅ | Non-negligible | Shear stress in the XZ plane, electric field along Y | [9] |

| d₃₆ | Non-negligible | Shear stress in the XY plane, electric field along Z | [9] |

| d₂₁ | 700 | Normal stress along X, electric field along Y | [10] |

| d₂₂ | 2200 | Normal stress along Y, electric field along Y | [10] |

| d₂₃ | 2100 | Normal stress along Z, electric field along Y | [10] |

| d₃₃ (effective, in composite) | ~30 | Normal stress and electric field along Z | [4] |

Note: The piezoelectric tensor for the monoclinic ferroelectric phase of Rochelle salt has more non-zero components than the orthorhombic paraelectric phase. The data presented here is a compilation from various sources and may not represent a complete tensor for a single sample under specific conditions.

Table 2: Dielectric Constants of Rochelle Salt

| Coefficient | Value (relative permittivity) | Conditions | Reference |

| ε₁₁ | Can reach up to 18,000 | In the ferroelectric phase, highly temperature-dependent | [11] |

| ε₁₁ (at upper Curie point) | ~3500 - 5100 | Dependent on annealing | [12] |

| ε₂₂ | ~10 | Near room temperature | [13] |

| ε₃₃ | ~10 | Near room temperature | [13] |

Table 3: Elastic Moduli of Rochelle Salt

| Coefficient | Value (10⁸ N/m²) | Crystal Axis/Direction | Reference |

| Young's Modulus (a-axis) | 2.17 | Along the a-axis | [4] |

| Young's Modulus (b-axis) | 3.18 | Along the b-axis | [4] |

| Young's Modulus (c-axis) | 3.62 | Along the c-axis | [4] |

Experimental Protocols

Crystal Growth of Rochelle Salt

High-quality single crystals are essential for accurate characterization of the piezoelectric properties of Rochelle salt.

Materials:

-

Potassium bitartrate (B1229483) (Cream of Tartar)

-

Sodium carbonate (Washing Soda)

-

Distilled water

-

Beakers

-

Heating plate or alcohol lamp

-

Stirring rod

-

Filter paper

-

Shallow dish or crystallizing dish

Procedure:

-

Preparation of the Saturated Solution:

-

Dissolve potassium bitartrate in boiling distilled water until no more solute dissolves, creating a saturated solution.

-

Slowly add sodium carbonate to the hot solution. The solution will fizz as carbon dioxide is released. Continue adding sodium carbonate until the fizzing stops, indicating that all the potassium bitartrate has reacted to form potassium sodium tartrate.

-

-

Crystallization:

-

Filter the hot, supersaturated solution through filter paper to remove any impurities.

-

Pour the clear solution into a shallow dish and allow it to cool slowly at room temperature.

-

As the solution cools, small seed crystals of Rochelle salt will form.

-

-

Growing a Large Single Crystal:

-

Select a well-formed seed crystal from the initial crystallization.

-

Prepare a new supersaturated solution of Rochelle salt.

-

Suspend the seed crystal in the supersaturated solution using a thin thread.

-

Allow the solution to cool slowly and evaporate over several days to weeks. The seed crystal will grow into a large single crystal.

-

Measurement of Piezoelectric Coefficients using the Resonance-Antiresonance Method

The resonance-antiresonance method is a widely used technique to determine the piezoelectric and elastic constants of a material. This method is based on measuring the electrical impedance of a piezoelectric resonator as a function of frequency.

Equipment:

-

Impedance analyzer or a combination of a function generator, oscilloscope, and a sensing resistor.

-

Crystal holder with electrodes.

-

Temperature-controlled chamber.

-

Sample of Rochelle salt with a specific geometry (e.g., a thin plate or bar with electrodes on opposite faces).

Procedure:

-

Sample Preparation:

-

Cut a single crystal of Rochelle salt into a specific shape (e.g., a rectangular plate for exciting a specific vibrational mode). The orientation of the cut relative to the crystallographic axes is crucial for measuring specific tensor components.

-

Apply conductive electrodes (e.g., silver paste or sputtered gold) to the appropriate faces of the crystal.

-

-

Measurement Setup:

-

Mount the prepared sample in the crystal holder, ensuring good electrical contact with the electrodes.

-

Place the holder in a temperature-controlled chamber to study the temperature dependence of the properties.

-

Connect the impedance analyzer to the electrodes of the sample.

-

-

Data Acquisition:

-

Sweep the frequency of the applied AC voltage across a range that includes the expected resonance and antiresonance frequencies of the sample.

-

Record the magnitude and phase of the electrical impedance as a function of frequency.

-

The resonance frequency (fᵣ) corresponds to the minimum impedance, and the antiresonance frequency (fₐ) corresponds to the maximum impedance.

-

-

Calculation of Properties:

-

From the measured resonance and antiresonance frequencies, along with the sample's dimensions and density, the electromechanical coupling factor (k), elastic compliance (s), and piezoelectric strain coefficient (d) can be calculated using the appropriate equations derived from the IEEE Standard on Piezoelectricity.[14]

-

Visualizations

Piezoelectric Constitutive Equations

The fundamental relationship between the electrical and mechanical properties of a piezoelectric material is described by the constitutive equations. These equations can be represented in a diagram to illustrate the coupling.

Experimental Workflow for Piezoelectric Characterization

The process of characterizing the piezoelectric properties of Rochelle salt involves several key steps, from crystal synthesis to data analysis.

Crystal Structure Transition in Rochelle Salt

Rochelle salt undergoes a phase transition from a paraelectric orthorhombic structure to a ferroelectric monoclinic structure, which is the origin of its unique piezoelectric and ferroelectric properties.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. journals.iucr.org [journals.iucr.org]

- 3. tandfonline.com [tandfonline.com]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. Rochelle salt – a structural reinvestigation with improved tools. I. The high-temperature paraelectric phase at 308 K - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. Rochelle Salt-Based Ferroelectric and Piezoelectric Composite Produced with Simple Additive Manufacturing Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. physlab.lums.edu.pk [physlab.lums.edu.pk]

- 12. icmp.lviv.ua [icmp.lviv.ua]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. 176-1978 - IEEE Standard on Piezoelectricity | IEEE Standard | IEEE Xplore [ieeexplore.ieee.org]

The Scientific Ascent of Rochelle Salt: A Technical Guide to its Historical Discovery and Application

For Immediate Release

This technical guide provides an in-depth analysis of the history and scientific discovery of Rochelle salt (Sodium Potassium Tartrate Tetrahydrate, KNaC₄H₄O₆·4H₂O). Tailored for researchers, scientists, and drug development professionals, this document details the seminal experiments that unveiled its unique piezoelectric and ferroelectric properties, shaping the course of materials science and solid-state physics. The guide includes summaries of quantitative data, detailed experimental protocols, and logical diagrams to illustrate key concepts and workflows.

A Historical Overview: From Apothecary to Advanced Material

Rochelle salt was first prepared around 1675 by apothecary Pierre Seignette in La Rochelle, France. For centuries, it was primarily used for its laxative properties. Its scientific importance began to emerge in the 19th century. In 1824, Sir David Brewster observed that the crystal exhibited pyroelectricity, the generation of an electric charge in response to a temperature change.

However, the watershed moment came in 1880 when French physicists Pierre and Jacques Curie systematically investigated the electrical properties of various crystals. They demonstrated that Rochelle salt produced a significant electric charge when subjected to mechanical stress—a phenomenon they termed "piezoelectricity".[1] Along with quartz, Rochelle salt displayed the most pronounced piezoelectric effect among the materials they tested.[1]

The early 20th century saw the first major practical application of this discovery. During World War I, French physicist Paul Langevin and his colleagues developed an ultrasonic submarine detector, a precursor to modern sonar.[1] This device utilized a transducer made of thin quartz crystals glued between steel plates to generate and detect ultrasonic waves, a concept influenced by the known strong piezoelectric properties of materials like Rochelle salt.[1][2]

The next leap in understanding came in 1920, when Joseph Valasek, a graduate student at the University of Minnesota, discovered a unique electrical property in Rochelle salt.[3] While investigating the material for use in a seismograph, he observed that its electric polarization did not just respond to an electric field but showed a hysteresis loop, analogous to magnetic hysteresis in iron.[3][4] This discovery marked the identification of the first ferroelectric material, a class of substances with a spontaneous electric polarization that can be reversed by an external electric field.[4][5]

dot digraph "Historical Timeline of Rochelle Salt's Scientific Discovery" { graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial", fontsize=12, bgcolor="#F1F3F4", label="Fig. 1: Key Milestones in the Scientific History of Rochelle Salt", fontcolor="#202124"]; node [shape=box, style=filled, fontname="Arial", fontsize=11, margin=0.1]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} end_dot

Quantitative Data Summary

Rochelle salt exhibits unique physical and electrical properties, which are summarized in the tables below. It is notable for having two Curie points, defining a temperature range within which it behaves as a ferroelectric material.

Table 1: General Physical and Thermal Properties

| Property | Value | Units |

| Chemical Formula | KNaC₄H₄O₆·4H₂O | - |

| Molecular Weight | 282.23 | g/mol |

| Crystal System | Orthorhombic (paraelectric), Monoclinic (ferroelectric) | - |

| Density | ~1.77 | g/cm³ |

| Melting Point | 70 - 80 | °C |

| Decomposition Temp. | 220 | °C |

| Lower Curie Point (TC1) | -18 (255) | °C (K) |

| Upper Curie Point (TC2) | 24 (297) | °C (K) |

Data sourced from multiple references, including specific Curie points.[4][6][7]

Table 2: Piezoelectric and Elastic Coefficients

Rochelle salt's piezoelectric tensor is complex. The shear components d₁₄, d₂₅, and d₃₆ are particularly significant.[8] The values can vary with temperature, especially near the Curie points.

| Coefficient | Type | Value (approximate) | Units |

| d₂₁ | Piezoelectric Charge | 7.0(6) x 10⁻¹⁰ | C/N |

| d₂₂ | Piezoelectric Charge | 2.2(9) x 10⁻⁹ | C/N |

| d₂₃ | Piezoelectric Charge | 2.1(9) x 10⁻⁹ | C/N |

| d₂₅ | Piezoelectric Charge | 3.7(8) x 10⁻¹¹ | C/N |

| d₃₃ (effective) | Piezoelectric Charge | 30 - 120 | pC/N |

| s₁₁ | Elastic Compliance | 50.2 | 10⁻¹³ cm²/dyne |

| s₂₂ | Elastic Compliance | 30.4 | 10⁻¹³ cm²/dyne |

| s₃₃ | Elastic Compliance | 31.7 | 10⁻¹³ cm²/dyne |

| s₄₄ | Elastic Compliance | 82.0 | 10⁻¹³ cm²/dyne |

| s₅₅ | Elastic Compliance | 333.0 | 10⁻¹³ cm²/dyne |

| s₆₆ | Elastic Compliance | 106.0 | 10⁻¹³ cm²/dyne |

Piezoelectric coefficients d₂ₓ sourced from X-ray diffraction studies.[9] Effective d₃₃ values are from composite material studies.[10] Elastic compliance data from ultrasonic methods.[11]

Key Experimental Protocols

The discovery and characterization of Rochelle salt's properties were enabled by several key experimental setups. The following sections provide detailed methodologies for these foundational experiments.

Crystal Growth Protocol

Large, high-quality single crystals are essential for studying piezoelectric and ferroelectric properties.

Objective: To grow large single crystals of Rochelle salt from a supersaturated aqueous solution.

Materials:

-

Potassium bitartrate (B1229483) (Cream of Tartar)

-

Sodium carbonate (Washing Soda)

-

Distilled water

-

Beakers (600 ml, 250 ml), heating apparatus (lab burner or hot plate), glass stir rod, filter paper, funnel, forceps.[5]

Methodology:

-

Synthesis: A saturated solution is created by reacting potassium bitartrate with sodium carbonate in hot distilled water. Typically, ~80g of cream of tartar is mixed with 100g of water, brought to a simmer, and sodium carbonate is added slowly until the fizzing (CO₂ evolution) ceases.[12]

-

Purification: The hot solution is filtered to remove any unreacted solids or impurities.[12]

-

Nucleation: The clear, filtered solution is allowed to cool slowly. As it cools and evaporates, small seed crystals will form.[13]

-

Seeding and Growth: A well-formed seed crystal is selected and suspended (e.g., via a thin thread) in a fresh, carefully prepared supersaturated solution.[13]

-

Incubation: The setup is kept in a location with a stable temperature to allow the seed to grow as solute deposits onto its surface. The solution may need to be carefully replaced or re-saturated over time to achieve a large crystal.[12][13]

The Curies' Piezoelectricity Experiment (Reconstructed)

The Curies' 1880 experiment conclusively demonstrated the direct piezoelectric effect.[14] Their setup was elegant in its simplicity, using a quadrant electrometer they developed to measure the small charges produced.[6][14][15]

Objective: To detect and measure the electric charge generated by a Rochelle salt crystal under mechanical stress.

Apparatus:

-

A precisely cut Rochelle salt crystal.

-

A mechanism for applying a known weight (stress) to the crystal.

-

Tinfoil electrodes affixed to the crystal faces.

-

A quadrant electrometer for measuring small electrical charges.[16][17]

-

Connecting wires.

Methodology:

-

Sample Preparation: A slab of Rochelle salt is cut along a specific crystallographic axis. Two opposing faces are coated with tinfoil, which act as electrodes.[6]

-

Circuit Connection: The tinfoil electrodes are connected via wires to the quadrants of the electrometer.

-

Mechanical Loading: The crystal is placed in a mechanical press or a setup where a known weight can be applied or removed, compressing or stretching the crystal.[14]

-

Charge Measurement:

-

With no stress applied, the electrometer is zeroed.

-

A known weight is applied to the crystal, inducing mechanical stress.

-

The piezoelectric effect generates a surface charge on the crystal faces, which flows to the electrometer.

-

The electrometer's needle deflects, and this deflection is measured (often by reflecting a light beam off a mirror attached to the needle onto a scale). This deflection is proportional to the generated charge.[16]

-

By calibrating the electrometer with a known charge source, the charge generated by the crystal for a given force can be quantified.

-

dot digraph "Direct Piezoelectric Effect Workflow" { graph [fontname="Arial", fontsize=12, bgcolor="#F1F3F4", label="Fig. 2: Logical Workflow of the Direct Piezoelectric Effect", fontcolor="#202124"]; node [shape=box, style=filled, fontname="Arial", fontsize=11, margin=0.1]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} end_dot

Ferroelectric Hysteresis Measurement (Sawyer-Tower Circuit)

The discovery of ferroelectricity by Valasek was based on observing the hysteresis loop.[18] The Sawyer-Tower circuit, developed later, became a standard method for visualizing and measuring this property.

Objective: To observe the ferroelectric hysteresis loop (Polarization vs. Electric Field) of a Rochelle salt crystal.

Apparatus:

-

Rochelle salt crystal sample with electrodes.

-

High-voltage AC power supply (function generator and amplifier).

-

A standard linear reference capacitor (C₀) of known capacitance, much larger than the sample's capacitance.

-

An oscilloscope with X-Y input mode.[19]

Methodology:

-

Circuit Assembly: The Rochelle salt sample (acting as a capacitor Cₓ) and the standard reference capacitor (C₀) are connected in series.[19]

-

Signal Application: A high-voltage sinusoidal AC signal is applied across the series combination.

-

Oscilloscope Connection:

-

The voltage across the entire series circuit (proportional to the applied electric field E) is connected to the X-axis (horizontal input) of the oscilloscope.

-

The voltage across the standard capacitor C₀ is connected to the Y-axis (vertical input).

-

-

Measurement Principle:

-

The total charge (Q) flowing through the series circuit is stored on both capacitors.

-

The voltage across the reference capacitor is Vᵧ = Q / C₀. Since C₀ is constant, Vᵧ is directly proportional to the charge Q on the sample.

-

The charge per unit area of the sample is its polarization (P). Therefore, the Y-axis voltage is proportional to the polarization of the Rochelle salt crystal.

-

The X-axis voltage is proportional to the electric field applied to the crystal.

-

-

Observation: The oscilloscope displays a plot of Vᵧ versus Vₓ, which corresponds to a P-E hysteresis loop, directly visualizing the ferroelectric nature of the material. The spontaneous polarization (Pₛ) and coercive field (Eₑ) can be measured from the loop's intercepts.[19]

dot digraph "Sawyer-Tower Experimental Workflow" { graph [fontname="Arial", fontsize=12, bgcolor="#F1F3F4", label="Fig. 3: Workflow for Ferroelectric Hysteresis Measurement", fontcolor="#202124"]; node [shape=box, style=filled, fontname="Arial", fontsize=11, margin=0.1]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} end_dot

Conclusion

The scientific journey of Rochelle salt, from a simple purgative to a cornerstone of solid-state physics, highlights a remarkable evolution in material science. The foundational experiments conducted by the Curie brothers, Langevin, and Valasek not only revealed the profound physical properties of this specific material but also established new classes of phenomena—piezoelectricity and ferroelectricity—that are fundamental to countless modern technologies. This guide serves as a technical reference to these pivotal discoveries, providing the quantitative data and experimental context necessary for today's researchers to build upon this historic legacy.

References

- 1. Piezoelectricity - Wikipedia [en.wikipedia.org]

- 2. paul Langevin [ob-ultrasound.net]

- 3. scienceopen.com [scienceopen.com]

- 4. researchgate.net [researchgate.net]

- 5. learning-center.homesciencetools.com [learning-center.homesciencetools.com]

- 6. piezo.com [piezo.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Rochelle Salt-Based Ferroelectric and Piezoelectric Composite Produced with Simple Additive Manufacturing Techniques [mdpi.com]

- 11. ias.ac.in [ias.ac.in]

- 12. isis.stfc.ac.uk [isis.stfc.ac.uk]

- 13. Make big Rochelle salt crystals from seeds [rimstar.org]

- 14. Piezoelectricity and piezoelectric quartz [lamethodecurie.fr]

- 15. File:Quadrant electrometer built by Pierre Curie, 1880-1890. (9660571325).jpg - Wikimedia Commons [commons.wikimedia.org]

- 16. The quadrant electrometer [lamethodecurie.fr]

- 17. orbi.umons.ac.be [orbi.umons.ac.be]

- 18. researchgate.net [researchgate.net]

- 19. Objectives_template [archive.nptel.ac.in]

Unveiling the Crystal Architecture of Potassium Sodium Tartrate Tetrahydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure and symmetry of potassium sodium tartrate tetrahydrate, commonly known as Rochelle salt. This compound is of significant interest due to its piezoelectric and ferroelectric properties, which are intrinsically linked to its precise atomic arrangement. This document summarizes key crystallographic data, details experimental methodologies for its characterization, and presents logical relationships governing its structural phases.

Crystallographic Data

The crystal structure of this compound has been extensively studied, revealing different structures depending on the chirality of the tartrate molecule and the temperature. The two primary forms are the racemic mixture (dl-tartrate) and the pure L(+)-tartrate enantiomer (Rochelle salt).

Potassium Sodium dl-Tartrate Tetrahydrate

The racemic form crystallizes in a triclinic system. The unit cell contains two molecules of KNaC₄H₄O₆·4H₂O.[1]

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P1 |

| a | 9.80 Å |

| b | 9.66 Å |

| c | 8.21 Å |

| α | 110°52' |

| β | 101°28' |

| γ | 119°44' |

Data sourced from Sadanaga, R. (1950).[1]

In this structure, the d- and l-tartrate molecules form pairs. The potassium and sodium ions each exhibit six-fold coordination, surrounded by oxygen atoms from the tartrate groups and water molecules.[1]

Potassium Sodium L(+)-Tartrate Tetrahydrate (Rochelle Salt)

Rochelle salt is renowned for its temperature-dependent phase transitions. It exhibits a paraelectric phase at high and low temperatures and a ferroelectric phase in between.

High-Temperature Paraelectric Phase (T > 297 K)

| Parameter | Value (at 308 K) |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2 |

| a | 11.884(2) Å |

| b | 14.256(4) Å |

| c | 6.228(1) Å |

| V | 1055.1(4) ų |

Data sourced from multiple studies.[2][3]

Ferroelectric Phase (255 K < T < 297 K)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁11 |

The spontaneous polarization in this phase is directed along the a-axis.[2]

Low-Temperature Paraelectric Phase (T < 255 K)

The structure returns to an orthorhombic system, though with subtle differences from the high-temperature phase. Recent multi-temperature studies suggest the high and low-temperature paraelectric phases may be structurally the same phase at different temperatures.[4][5]

Experimental Protocols

The determination of the crystal structure of this compound has been primarily achieved through single-crystal X-ray diffraction and neutron diffraction techniques.

Single-Crystal X-ray Diffraction

This is the most common method for determining the atomic arrangement in crystalline solids.

Methodology:

-

Crystal Growth: Single crystals of this compound are grown from a saturated aqueous solution by slow evaporation.[6]

-

Data Collection:

-

A suitable single crystal is mounted on a goniometer head of a diffractometer.

-

The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å).[6]

-

The diffraction pattern is recorded as the crystal is rotated. Data at multiple temperatures can be collected to study phase transitions.[4][6]

-

-

Structure Solution and Refinement:

-

The initial crystal structure is determined using direct methods or Patterson methods from the collected diffraction data.[7][8]

-

The atomic coordinates and displacement parameters are then refined using least-squares methods to achieve the best fit between the calculated and observed diffraction intensities.[2]

-

Neutron Diffraction

Neutron diffraction is particularly useful for accurately locating hydrogen atoms, which is crucial for understanding the hydrogen bonding network in Rochelle salt.

Methodology:

-

Neutron Source: A beam of thermal or cold neutrons is generated from a nuclear reactor or a spallation source.[9]

-

Sample Preparation: A larger single crystal than that used for X-ray diffraction is typically required.

-

Data Collection: The crystal is placed in the neutron beam, and the scattered neutrons are detected to obtain a diffraction pattern.[9]

-

Structure Refinement: The data is analyzed similarly to X-ray diffraction data, with the key difference being that neutrons scatter from atomic nuclei rather than electrons. This allows for the precise determination of hydrogen atom positions.[9]

Structural Relationships and Phase Transitions

The ferroelectric behavior of Rochelle salt is intimately linked to changes in its crystal structure, particularly the arrangement of the tartrate molecules and the hydrogen-bonding network.

Caption: Phase transitions of Rochelle salt with key structural drivers.

The transition to the ferroelectric phase is associated with the ordering of certain atoms and the dynamics of the hydrogen bond network, particularly involving the water molecules and hydroxyl groups of the tartrate ions.[5][7] The disorder of one of the potassium atoms and some of the water molecules is a significant feature of the paraelectric phases.[2]

Caption: Workflow for determining crystal structure.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. Rochelle salt – a structural reinvestigation with improved tools. I. The high-temperature paraelectric phase at 308 K - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structural changes in Rochelle salt on phase transitions revisited in a multi-temperature single-crystal X-ray diffraction study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.iucr.org [journals.iucr.org]

- 6. journals.iucr.org [journals.iucr.org]

- 7. royalsocietypublishing.org [royalsocietypublishing.org]

- 8. royalsocietypublishing.org [royalsocietypublishing.org]

- 9. Neutron diffraction - Wikipedia [en.wikipedia.org]

Chemical formula and molecular weight of potassium sodium tartrate tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties of potassium sodium tartrate tetrahydrate, a compound with significant applications in various scientific fields, including protein crystallization and organic synthesis.

Chemical Identity and Properties

This compound, commonly known as Rochelle salt, is a double salt of tartaric acid. It is a colorless to white crystalline solid that is soluble in water.

| Property | Value |

| Chemical Formula | C4H12KNaO10[1][2][3][4] or KNaC4H4O6·4H2O[5][6] |

| Molecular Weight | 282.22 g/mol [1][2][4][5][6] |

| CAS Number | 6381-59-5[5][6] |

| Synonyms | Rochelle salt, Seignette salt, L(+)-Tartaric acid potassium sodium salt[5][6] |

| Appearance | Clear to white solid[5] |

| Melting Point | 70° C[5] |

| Specific Gravity | 1.79[5] |

| Solubility in Water | Soluble[5] |

Experimental Protocols

A key application of this compound is in the preparation of reagents for biochemical assays. One such application is its use in the preparation of a 3,5-dinitrosalicylic acid solution for the determination of reducing sugars.[4] It is also a constituent of Fehling's solution and has been used in the preparation of the Lowry reagent for determining protein concentration.[4]

Preparation of this compound

The synthesis of this compound typically involves the following steps:

-

Dissolution: Tartar, with a minimum tartaric acid content of 68%, is dissolved in water or the mother liquor from a previous batch.

-

Basification: The solution is basified to a pH of 8 using a hot, saturated sodium hydroxide (B78521) solution.

-

Decolorization and Purification: The solution is decolorized with activated charcoal and undergoes chemical purification before being filtered.

-

Evaporation and Crystallization: The filtrate is evaporated at 100°C to a concentration of 42°Bé and then transferred to granulators for slow cooling, which allows for the crystallization of Seignette's salt.

-

Separation and Washing: The resulting crystals are separated from the mother liquor by centrifugation and washed.

Experimental Workflow: Synthesis and Analysis

The following diagram illustrates a typical workflow for the synthesis and subsequent analysis of this compound.

References

- 1. This compound | C4H12KNaO10 | CID 165453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sodium potassium tartrate tetrahydrate | C4H12KNaO10 | CID 2724148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mpbio.com [mpbio.com]

- 4. This compound | 6381-59-5 [chemicalbook.com]

- 5. This compound - ProChem, Inc. [prochemonline.com]

- 6. scbt.com [scbt.com]

Solubility of potassium sodium tartrate tetrahydrate in water and organic solvents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of potassium sodium tartrate tetrahydrate (KNaC₄H₄O₆·4H₂O), commonly known as Rochelle salt, in aqueous and organic media. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their work. The guide details quantitative solubility data, provides a robust experimental protocol for solubility determination, and illustrates the experimental workflow.

Quantitative Solubility Data

The solubility of this compound is highly dependent on the solvent and temperature. Below are tabulated summaries of its solubility in water and various organic solvents.

Solubility in Water

This compound exhibits high solubility in water, which increases significantly with temperature.

| Temperature (°C) | Solubility ( g/100 mL) |

| 0 | 26[1] |

| 6 | 47.4[1] |

| 14 | 142.8 (expressed as 0.7 mL/g)[2] |

| 20 | 63.0[3] |

| 26 | 66[1][4] |

| 30 | 102 (anhydrous) |

| 100 | 250 (expressed as 0.4 mL/g)[2] |

Solubility in Organic Solvents

The solubility of this compound in organic solvents is generally low.

| Solvent | Solubility |

| Ethanol | Insoluble[1] |

| Methanol | Soluble |

| Acetone | Insoluble[1] |

| Isopropanol | No data available |

| Glycerol | Soluble (in a 0.26 M solution with 35% v/v glycerol)[5] |

Experimental Protocol: Determination of Equilibrium Solubility by the Gravimetric Method

The following protocol details the isothermal equilibrium method, a reliable technique for determining the thermodynamic solubility of a crystalline compound like this compound.

Principle

A saturated solution of the compound is prepared by allowing an excess of the solid to equilibrate with the solvent at a constant temperature. The concentration of the solute in the clear, saturated supernatant is then determined by gravimetric analysis.

Materials and Apparatus

-

This compound (crystalline)

-

Solvent of interest (e.g., deionized water, ethanol)

-

Thermostatic shaker bath or magnetic stirrer with a hot plate

-

Calibrated thermometer

-

Syringe filters (0.45 µm pore size)

-

Analytical balance (accurate to ±0.0001 g)

-

Glass vials with screw caps

-

Pipettes and volumetric flasks

-

Drying oven

Procedure

-

Sample Preparation: Add an excess amount of this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Solvent Addition: Add a known volume of the solvent to each vial.

-

Equilibration: Place the vials in a thermostatic shaker bath set to the desired temperature. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium may vary and should be determined experimentally by taking measurements at different time points until the concentration plateaus.

-

Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed, clean, and dry container (e.g., a beaker or evaporating dish). This step is critical to remove any undissolved solid particles.

-

Gravimetric Analysis:

-

Weigh the container with the filtered saturated solution to determine the mass of the solution.

-

Place the container in a drying oven at a suitable temperature (e.g., 105°C) to evaporate the solvent completely.

-

Once the solvent is evaporated, cool the container in a desiccator to room temperature and weigh it again.

-

Repeat the drying and weighing steps until a constant mass of the residue (the dissolved solute) is obtained.

-

-

Calculation:

-

Mass of the solvent = Mass of the solution - Mass of the residue

-

Solubility ( g/100 g solvent) = (Mass of the residue / Mass of the solvent) x 100

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal equilibrium method.

Caption: Workflow for determining solubility via the isothermal equilibrium method.

References

- 1. Potassium Sodium Tartrate | C4H4KNaO6 | CID 9357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. Potassium Sodium Tartrate 4-hydrate (Reag. USP, Ph. Eur.) for analysis, ACS, ISO [itwreagents.com]

- 4. uomosul.edu.iq [uomosul.edu.iq]

- 5. Potassium sodium tartrate 0.26 M – Glycerol 35% (v/v) solution | Sigma-Aldrich [sigmaaldrich.com]

Synthesis and preparation of high-purity potassium sodium tartrate tetrahydrate

An In-depth Technical Guide to the Synthesis and Preparation of High-Purity Potassium Sodium Tartrate Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and analysis of high-purity this compound (KNaC₄H₄O₆·4H₂O), commonly known as Rochelle salt. This document details the underlying chemistry, experimental procedures, and analytical methods required to produce and verify a high-purity final product suitable for research, pharmaceutical, and other advanced applications.

Introduction

This compound is a double salt of L-(+)-tartaric acid that crystallizes in the orthorhombic system.[1] It is widely recognized for its piezoelectric properties and has historical significance in early electronics.[2] In modern scientific applications, it serves as a reagent in various analytical methods, including Fehling's solution for the determination of reducing sugars and the Biuret reagent for protein concentration measurement.[2] Furthermore, its role as a precipitant in protein crystallography makes it a valuable tool in structural biology and drug development.[3] The synthesis of high-purity Rochelle salt is crucial for these applications to avoid interference from impurities.

The primary synthesis route involves the neutralization of potassium bitartrate (B1229483) (cream of tartar) with a sodium salt, typically sodium carbonate or sodium hydroxide (B78521). Subsequent purification steps are essential to remove unreacted starting materials, byproducts, and other contaminants.

Synthesis of this compound

The synthesis is based on the reaction between potassium bitartrate and sodium carbonate in an aqueous solution. The reaction proceeds as follows:

2KHC₄H₄O₆ (Potassium Bitartrate) + Na₂CO₃ (Sodium Carbonate) → 2KNaC₄H₄O₆ (Potassium Sodium Tartrate) + H₂O (Water) + CO₂ (Carbon Dioxide)

Experimental Protocol: Laboratory Scale Synthesis

This protocol is designed to yield high-purity this compound.

Materials:

-

Potassium bitartrate (KHC₄H₄O₆), high-purity grade

-

Anhydrous sodium carbonate (Na₂CO₃), analytical reagent grade

-

Deionized or distilled water

-

Activated charcoal (optional, for decolorization)

-

Celite or diatomaceous earth (for filtration)

Equipment:

-

Glass beakers (various sizes)

-

Heating mantle or hot plate with magnetic stirrer

-

Magnetic stir bars

-

Thermometer

-

pH meter or pH indicator strips

-

Büchner funnel and flask

-

Filter paper (Whatman No. 1 or equivalent)

-

Crystallizing dish

-

Desiccator

Procedure:

-

Preparation of Potassium Bitartrate Slurry: In a 1 L beaker, prepare a slurry by adding 188 g of potassium bitartrate to 250 mL of deionized water.

-

Heating and Dissolution: Gently heat the slurry to approximately 80°C while continuously stirring. The potassium bitartrate will not fully dissolve at this stage.

-

Neutralization with Sodium Carbonate: Slowly and incrementally add 53 g of anhydrous sodium carbonate to the heated slurry.[4] Vigorous effervescence (release of CO₂) will occur.[5] Add the sodium carbonate in small portions to control the foaming.

-

pH Adjustment: Continue the addition of sodium carbonate until the effervescence ceases. After the reaction has subsided, check the pH of the solution. The target pH is between 7.0 and 8.5. If necessary, adjust the pH with small additions of sodium carbonate (to increase pH) or a dilute solution of tartaric acid (to decrease pH).

-

Completion of Reaction: Maintain the solution at 80°C with stirring for 30 minutes to ensure the reaction goes to completion. The solution should become clear.

-

Decolorization (Optional): If the solution has a noticeable color, add 2-3 g of activated charcoal and stir for 15-20 minutes at 80°C.[5]

-

Hot Filtration: Filter the hot solution through a pre-heated Büchner funnel lined with filter paper and a thin layer of Celite to remove any insoluble impurities and activated charcoal. This step should be performed quickly to prevent premature crystallization.

-

Crystallization: Transfer the clear, hot filtrate to a crystallizing dish, cover it, and allow it to cool slowly to room temperature. Further cooling in a refrigerator or ice bath can increase the yield of crystals.[6]

-

Isolation and Washing of Crystals: Decant the mother liquor and collect the crystals by filtration. Wash the crystals with a small amount of ice-cold deionized water to remove any residual mother liquor.

-

Drying: Dry the crystals on a watch glass at room temperature or in a desiccator. The final product is this compound.

Process Flow Diagram for Synthesis

Caption: Workflow for the synthesis of high-purity this compound.

Purification of this compound

Recrystallization is the primary method for enhancing the purity of the synthesized salt. This process relies on the difference in solubility of the salt and its impurities at different temperatures.

Experimental Protocol: Recrystallization

Procedure:

-

Dissolution: In a beaker, dissolve the crude potassium sodium tartrate crystals in a minimum amount of hot deionized water (approximately 70-80°C). The solubility increases significantly with temperature.

-

Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration as described in the synthesis protocol.

-

Slow Cooling: Cover the beaker and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, more perfect crystals.

-

Crystal Growth: For the growth of large single crystals, a seed crystal can be suspended in the saturated solution.[7]

-

Isolation and Drying: Collect the purified crystals by filtration, wash with a minimal amount of ice-cold deionized water, and dry as previously described.

Purification Workflow Diagram

Caption: Workflow for the purification of this compound by recrystallization.

Analytical Methods for Purity Assessment

A combination of analytical techniques should be employed to confirm the identity and purity of the final product.

Titration for Assay

This method determines the percentage purity of the potassium sodium tartrate.

Principle: The salt is ignited to convert it to potassium and sodium carbonates, which are then titrated with a standardized acid.

Procedure:

-

Accurately weigh approximately 2 g of the dried sample into a porcelain crucible.

-

Gently heat the crucible until the salt is thoroughly carbonized.[8]

-

Increase the temperature to a dull red heat to complete the ignition.

-

Cool the crucible and place it in a beaker. Add 50 mL of water and 50 mL of 0.5 N sulfuric acid.

-

Boil the solution for 30 minutes to ensure all the carbonate reacts.

-

Filter the solution and wash the crucible and filter paper with hot water until the washings are neutral to litmus.

-

Cool the combined filtrate and washings and titrate the excess sulfuric acid with 0.5 N sodium hydroxide using methyl orange as an indicator.[8]

Calculation: Each mL of 0.5 N sulfuric acid is equivalent to 0.05254 g of C₄H₄KNaO₆.[8]

X-ray Diffraction (XRD)

XRD is used to confirm the crystalline structure of the tetrahydrate form.

Procedure:

-

Finely powder a small sample of the dried crystals.

-

Mount the powder on a sample holder.

-

Perform powder XRD analysis using a diffractometer with Cu-Kα radiation (λ = 1.5406 Å).[1]

-

Scan a suitable 2θ range (e.g., 10-70 degrees).

-

Compare the resulting diffraction pattern with standard reference patterns for this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC can be used to detect and quantify tartaric acid and other organic impurities.

Procedure:

-

Mobile Phase: A typical mobile phase consists of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic modifier like acetonitrile (B52724) or methanol.[9]

-

Column: A reverse-phase C18 column is commonly used.[9]

-

Detection: UV detection at a suitable wavelength (e.g., 214 nm or 246 nm) is employed.[9][10]

-

Sample Preparation: Prepare a standard solution of high-purity potassium sodium tartrate and a solution of the synthesized sample in the mobile phase.

-

Inject the samples and analyze the chromatograms for the presence of impurity peaks.

Quantitative Data

The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | KNaC₄H₄O₆·4H₂O | [2] |

| Molar Mass | 282.22 g/mol | [2] |

| Appearance | Colorless to white crystals | |

| Crystal System | Orthorhombic | [1] |

| Melting Point | 70-80 °C | |

| Solubility in Water | 26 g/100 mL at 0°C, 66 g/100 mL at 26°C | [6] |

| pH (5% solution) | 7.0 - 8.5 |

Table 2: Purity Specifications (Typical)

| Parameter | Specification | Reference |

| Assay (anhydrous basis) | ≥ 99.0% | [11] |

| Loss on Drying | 21.0% - 27.0% | [11] |

| Heavy Metals | ≤ 0.001% | [11] |

| Ammonia | ≤ 0.002% | [11] |

Table 3: Example XRD Peak Data

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |

| 18.78 | 4.72 | 100 |

| 21.56 | 4.12 | 45 |

| 27.89 | 3.20 | 60 |

| 30.15 | 2.96 | 35 |

| 35.43 | 2.53 | 50 |

| (Note: Peak positions and intensities can vary slightly based on experimental conditions and sample preparation. This table is illustrative based on typical data.) |

Logical Relationships in Synthesis and Analysis

The overall process can be visualized as a series of interconnected stages, each with specific inputs, processes, and outputs.

Caption: Logical relationships between the synthesis, purification, and analysis stages.

Conclusion

The synthesis and preparation of high-purity this compound require careful control of reaction conditions, followed by meticulous purification and comprehensive analytical verification. The protocols and data presented in this guide provide a robust framework for researchers, scientists, and drug development professionals to produce and validate this important chemical compound for its various applications. Adherence to these methodologies will ensure a final product of high purity, suitable for the most demanding scientific and industrial uses.

References

- 1. researchgate.net [researchgate.net]

- 2. Potassium sodium tartrate - Wikipedia [en.wikipedia.org]

- 3. This compound: properties and applications in various industries_Chemicalbook [chemicalbook.com]

- 4. HPLC Method for Determination of Tartaric Acid on Newcrom BH Column | SIELC Technologies [sielc.com]

- 5. How to Make Easy, DIY Rochelle Salt [thoughtco.com]

- 6. sciencenotes.org [sciencenotes.org]

- 7. learning-center.homesciencetools.com [learning-center.homesciencetools.com]

- 8. fao.org [fao.org]

- 9. ajrconline.org [ajrconline.org]

- 10. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Potassium Sodium Tartrate [drugfuture.com]

An In-depth Technical Guide to the Orthorhombic Crystal System of Rochelle Salt

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Rochelle salt, or sodium potassium tartrate tetrahydrate (NaKC₄H₄O₆·4H₂O), holds a significant place in the history of materials science as the first compound in which ferroelectricity was discovered.[1][2] Its remarkable piezoelectric and ferroelectric properties, which are intrinsically linked to its crystal structure, have made it a subject of extensive study.[3] This technical guide provides a comprehensive examination of the orthorhombic crystal system of Rochelle salt, its unique temperature-dependent phase transitions, key physical properties, and the experimental protocols used for its characterization. While its primary applications are in transducers and electronics, its chiral nature and use as a precipitant in protein crystallography also make its structural properties of interest to chemical and pharmaceutical sciences.[4]

The Orthorhombic Crystal System of Rochelle Salt

In its paraelectric state, Rochelle salt crystallizes in the orthorhombic system. A defining feature of this system is the presence of three unequal crystallographic axes (a ≠ b ≠ c) that are mutually perpendicular (α = β = γ = 90°). The specific space group for Rochelle salt in this phase is P2₁2₁2.[4][5] This non-centrosymmetric space group is a crucial prerequisite for the existence of piezoelectricity, a property where mechanical stress induces an electrical charge.[6]

The crystal structure is complex, comprising a framework of tartrate molecules linked to sodium and potassium ions, with water molecules playing a critical role in stabilizing the structure through a network of hydrogen bonds.[7][8] The peculiar dielectric properties observed along the a-axis are thought to arise from the ordering of dipoles within this hydrogen bond network.[7]

Temperature-Dependent Phase Transitions

Rochelle salt is distinguished by its two Curie points, which define the boundaries of its ferroelectric phase. The material undergoes two second-order phase transitions as a function of temperature.[1]

-

High-Temperature Paraelectric Phase: Above the upper Curie point (T₂ ≈ 297 K or 24°C), the crystal is in a paraelectric state with an orthorhombic (P2₁2₁2) structure.[1][5][9]

-

Ferroelectric Phase: Between the two Curie points, from approximately 255 K (-18°C) to 297 K (24°C), the crystal symmetry lowers to monoclinic (space group P2₁).[4][5][9] In this phase, the material exhibits spontaneous electric polarization along the crystallographic a-axis.[1][5]

-

Low-Temperature Paraelectric Phase: Below the lower Curie point (T₁ ≈ 255 K or -18°C), the crystal paradoxically returns to a paraelectric state, re-adopting the same orthorhombic (P2₁2₁2) symmetry as the high-temperature phase.[4][9]

Recent multi-temperature diffraction studies suggest that the high-temperature and low-temperature paraelectric phases are structurally the same, differing only by temperature-related atomic displacements.[10][11]

Quantitative Data

The structural and physical properties of Rochelle salt are highly dependent on temperature. The following tables summarize key quantitative data across its different phases.

Table 1: Crystallographic Data for Rochelle Salt

| Phase | Temperature Range | Crystal System | Space Group | Unit Cell Parameters (Å) |

|---|---|---|---|---|

| High-Temp Paraelectric | > 297 K (> 24°C) | Orthorhombic | P2₁2₁2 | a=11.9247, b=14.3066, c=6.2444 (at 308 K)[5] |

| Ferroelectric | 255 K to 297 K (-18 to 24°C) | Monoclinic | P2₁ | Varies with temperature[12] |

| Low-Temp Paraelectric | < 255 K (< -18°C) | Orthorhombic | P2₁2₁2 | Varies with temperature[12] |

Table 2: Key Physical Properties of Rochelle Salt

| Property | Value | Notes |

|---|---|---|

| Chemical Formula | NaKC₄H₄O₆·4H₂O | Sodium potassium tartrate tetrahydrate.[13] |

| Upper Curie Temperature (T₂) | ~297 K (24°C) | Transition from paraelectric to ferroelectric phase.[9] |

| Lower Curie Temperature (T₁) | ~255 K (-18°C) | Transition from ferroelectric to paraelectric phase.[9] |

| Spontaneous Polarization | Along the a-axis | Occurs only in the ferroelectric (monoclinic) phase.[1] |

| Piezoelectric Effect | High | A defining characteristic, enabled by its non-centrosymmetric structure.[2][3] |

| Melting Point | ~343-353 K (70-80°C) | Decomposes and loses water of crystallization.[13] |

Experimental Protocols

Characterizing the crystal structure and properties of Rochelle salt involves several key experimental techniques.

Crystal Growth

High-quality single crystals are essential for accurate structural and physical measurements. A common method is slow evaporation or cooling from an aqueous solution.[10][14]

-

Solution Preparation: Dissolve high-purity Rochelle salt in distilled water at an elevated temperature (e.g., 333 K) to create a supersaturated solution.[5]

-

Seeding: Introduce a small, high-quality seed crystal into the solution as it begins to cool to room temperature.

-

Growth: Cover the container to prevent contamination and allow for slow cooling or evaporation over several hours to days. Large, transparent crystals will form.[5]

-

Harvesting: Once crystals reach the desired size, they are carefully removed from the solution and dried.

Single-Crystal X-ray Diffraction (XRD)

XRD is the definitive method for determining the crystal structure, space group, and lattice parameters as a function of temperature.

-

Sample Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a single-crystal X-ray diffractometer, often equipped with a cryo-cooling system (e.g., a nitrogen stream) to control the temperature precisely.[10] Data is collected at multiple temperatures, for instance, by cooling from 308 K down to 100 K, to capture the structural details of the high-temperature paraelectric, ferroelectric, and low-temperature paraelectric phases.[10][11]

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The atomic coordinates and displacement parameters are then refined to generate a precise structural model for each phase.[10]

Ferroelectric and Piezoelectric Characterization

These measurements confirm the ferroelectric nature and quantify the electromechanical response.

-

Sample Preparation: A thin plate is cut from the single crystal, typically perpendicular to the ferroelectric a-axis. Electrodes (e.g., silver paste or sputtered gold) are applied to the two major faces.

-

Ferroelectric Hysteresis: The sample is placed in a ferroelectric test system (historically a Sawyer-Tower circuit). An alternating electric field is applied across the electrodes, and the resulting polarization is measured. The observation of a square-like hysteresis loop in the P-E (Polarization vs. Electric Field) plot within the temperature range of 255 K to 297 K is the definitive proof of ferroelectricity.

-

Piezoelectric Measurement: The converse piezoelectric effect can be measured by applying a voltage and measuring the resulting strain or displacement using techniques like laser interferometry.[15] This provides quantitative values for the piezoelectric coefficients.

Conclusion

The orthorhombic crystal system of Rochelle salt is fundamental to its celebrated status as a pioneering ferroelectric and piezoelectric material. Its unique property of exhibiting an intermediate ferroelectric monoclinic phase bracketed by two paraelectric orthorhombic phases has made it a model system for studying the mechanisms of phase transitions. The detailed characterization of its structure and properties through established experimental protocols continues to provide valuable insights for the fields of solid-state physics, materials science, and crystallography.

References

- 1. icmp.lviv.ua [icmp.lviv.ua]

- 2. Rochelle salt | Crystal Structure, Sodium Potassium & Hydrogen | Britannica [britannica.com]

- 3. Potassium sodium tartrate tetrahydrate, Hi-AR™/ACS [himedialabs.com]

- 4. Applications of Potassium sodium tartrate tetrahydrate_Chemicalbook [chemicalbook.com]

- 5. Rochelle salt – a structural reinvestigation with improved tools. I. The high-temperature paraelectric phase at 308 K - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rochelle Salt: Properties, Structure & Uses in Chemistry [vedantu.com]

- 7. royalsocietypublishing.org [royalsocietypublishing.org]

- 8. The crystal structure of Rochelle salt (sodium potassium tartrate tetrahydrate NaKC4H4O6. 4H2O) | Semantic Scholar [semanticscholar.org]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. journals.iucr.org [journals.iucr.org]

- 11. Structural changes in Rochelle salt on phase transitions revisited in a multi-temperature single-crystal X-ray diffraction study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Rochelle Salt - Potassium Sodium Tartrate | Tartaric [tartaric.com]

- 14. researchgate.net [researchgate.net]

- 15. IEEE Xplore Full-Text PDF: [ieeexplore.ieee.org]

Understanding the tetrahydrate form of potassium sodium tartrate

An In-depth Technical Guide to the Tetrahydrate Form of Potassium Sodium Tartrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of potassium sodium tartrate tetrahydrate, also known as Rochelle salt. It delves into its core physicochemical properties, detailed experimental protocols for its characterization, and its applications in various scientific domains. This document is intended to be a valuable resource for professionals in research, science, and drug development.

Physicochemical Properties

This compound (KNaC₄H₄O₆·4H₂O) is a double salt of tartaric acid.[1] It presents as large, colorless, odorless monoclinic needles or a white crystalline powder.[1][2][3][4]

Quantitative Data

The key quantitative properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General Physicochemical Properties

| Property | Value | References |

| Molar Mass | 282.22 g/mol | [1][5] |

| Density | 1.79 g/cm³ | [1][2][5][6] |

| Melting Point | 70-80 °C | [3][7] |

| Boiling Point | 220 °C | [2] |

| pH (aqueous solution) | 6.0 - 8.5 | [2][3] |

Table 2: Solubility in Water

| Temperature (°C) | Solubility (g / 100 mL) | References |

| 0 | 26 | [1] |

| 10 | 40.6 | [8] |

| 20 | 54.8 | [8] |

| 26 | 66 | [1][2] |

| 30 | 76.4 | [8] |

Table 3: Crystal Structure Properties

| Property | Value | References |

| Crystal System | Orthorhombic | [1] |

| Space Group | P2₁2₁2 | [9] |

| Unit Cell Dimensions | a = 11.884 Å, b = 14.256 Å, c = 6.228 Å | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization and application of this compound.

Characterization Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of this compound.

X-ray Diffraction (XRD) for Crystal Structure Analysis

Objective: To determine the crystal structure and lattice parameters of this compound.

Methodology:

-

Sample Preparation: A single crystal of this compound is mounted on a goniometer head. For powder XRD, the crystalline sample is finely ground to a homogenous powder.[11]

-

Instrument Setup: An X-ray diffractometer equipped with a Cu-Kα radiation source (λ = 1.5406 Å) is used.[11] The instrument is calibrated using a standard reference material.

-

Data Collection: The crystal is irradiated with the X-ray beam, and the diffraction pattern is collected by a detector as the crystal is rotated. For powder XRD, the sample is scanned over a range of 2θ angles.

-

Data Analysis: The collected diffraction data is processed to determine the unit cell dimensions, space group, and atomic coordinates. For powder patterns, the peaks are indexed to identify the crystal planes.[11]

Thermal Analysis (TGA/DSC)

Objective: To investigate the thermal stability and decomposition of this compound.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the compound is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup: A simultaneous thermal analyzer (TGA/DSC) is used. The instrument is purged with an inert gas, such as nitrogen, at a constant flow rate.[12]

-

Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).[12]

-

Data Analysis: The TGA curve shows mass loss as a function of temperature, indicating dehydration and decomposition events. The DSC curve shows the heat flow, indicating endothermic or exothermic transitions such as melting and decomposition.[13]

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation: A small amount of the finely ground sample is mixed with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet.[9]

-

Instrument Setup: An FTIR spectrometer is used. A background spectrum of the empty sample chamber is recorded.

-

Data Collection: The KBr pellet containing the sample is placed in the sample holder, and the infrared spectrum is recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹).[11]

-

Data Analysis: The resulting spectrum is analyzed to identify absorption bands corresponding to specific functional groups (e.g., O-H, C-H, C=O, C-O).

Applications and Mechanisms

This compound has several important applications in scientific research and industry.

Fehling's Test for Reducing Sugars

Rochelle salt is a key component of Fehling's solution, which is used to detect reducing sugars. The tartrate ions chelate with Cu²⁺ ions to form a stable, deep blue complex, preventing the precipitation of copper(II) hydroxide (B78521) in the alkaline solution.[6]

Experimental Protocol for Fehling's Test:

-

Prepare Fehling's Solution: Mix equal volumes of Fehling's solution A (aqueous copper(II) sulfate) and Fehling's solution B (aqueous potassium sodium tartrate in sodium hydroxide) immediately before use.[6]

-

Add Sample: Add a few drops of the sample to be tested to the freshly prepared Fehling's solution in a test tube.

-

Heat: Gently heat the mixture in a water bath.[2]

-

Observe: The formation of a red precipitate of copper(I) oxide indicates the presence of a reducing sugar.[2]

Protein Crystallography

This compound can be used as a precipitant in protein crystallization experiments.[9] The high salt concentration reduces the solubility of the protein, promoting the formation of well-ordered crystals suitable for X-ray diffraction studies.

General Protocol for Protein Crystallization (Vapor Diffusion):

-

Prepare Solutions: Prepare a purified and concentrated protein solution and a range of precipitant solutions containing varying concentrations of potassium sodium tartrate and buffer.[14]

-

Set up Crystallization Drop: On a cover slip, mix a small volume (e.g., 1-2 µL) of the protein solution with an equal volume of the precipitant solution.[15]

-

Seal the Well: Invert the coverslip and seal it over a reservoir containing a larger volume of the precipitant solution.[15]

-

Incubate: Store the crystallization plate in a stable environment and monitor for crystal growth over time.

Catalytic Decomposition of Hydrogen Peroxide

Potassium sodium tartrate is involved in the catalytic decomposition of hydrogen peroxide in the presence of a cobalt(II) chloride catalyst. The tartrate forms a complex with the cobalt ions, which facilitates the decomposition of hydrogen peroxide.

Experimental Protocol for Catalytic Decomposition:

-

Prepare Solution: Dissolve potassium sodium tartrate in warm water (approximately 70°C).[4]

-

Add Hydrogen Peroxide: Add a 6% hydrogen peroxide solution to the tartrate solution.[4]

-

Initiate Reaction: Add a few drops of 0.1 M cobalt(II) chloride solution as a catalyst.[4]

-